

An In-depth Technical Guide to 3-(4-Chlorophenyl)piperazin-2-one

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)piperazin-2-one

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **3-(4-Chlorophenyl)piperazin-2-one**, a heterocyclic compound of interest in medicinal chemistry. Synthesizing data from established chemical literature and safety documentation, this document details the compound's properties, a robust synthesis protocol, analytical characterization methods, and its emerging role in biomedical research, particularly in the exploration of novel anticancer agents.

Core Compound Identification and Properties

3-(4-Chlorophenyl)piperazin-2-one is a substituted piperazinone, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active molecules. The defining features of this compound are a piperazin-2-one core, which can be considered a cyclic amide (lactam), substituted at the 3-position with a 4-chlorophenyl group. This substitution is critical to its chemical nature and potential biological interactions.

Table 1: Physicochemical Properties of **3-(4-Chlorophenyl)piperazin-2-one**

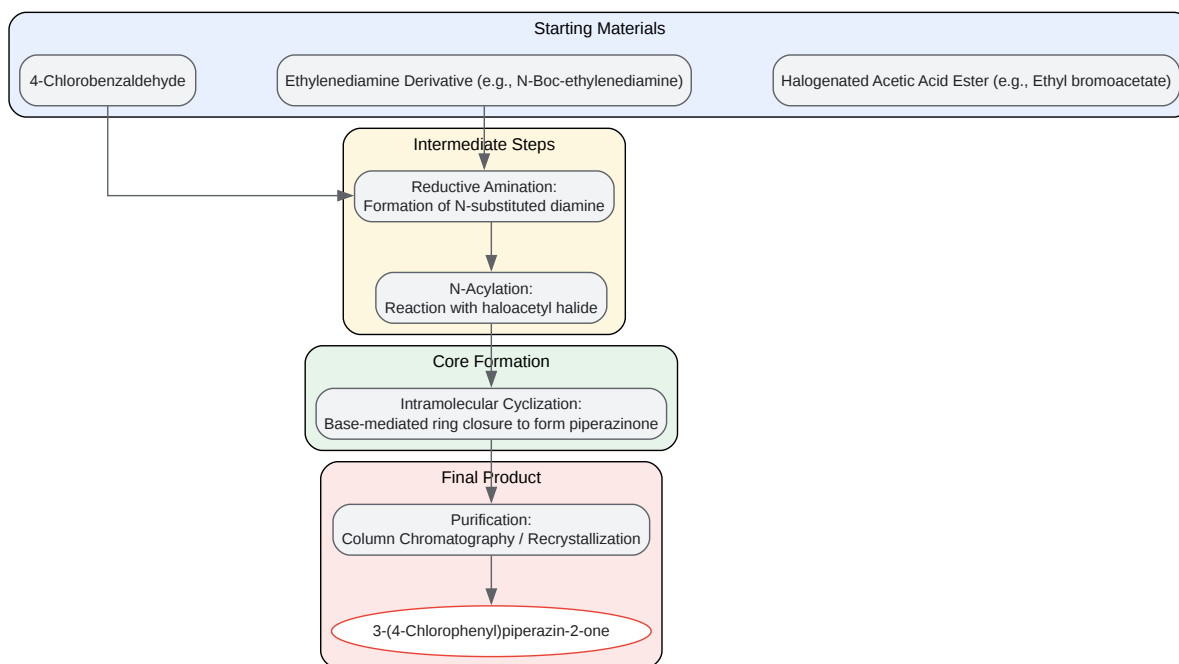
Property	Value	Source(s)
CAS Number	86147-28-6	[1]
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O	[1]
Molecular Weight	210.66 g/mol	[1]
IUPAC Name	3-(4-chlorophenyl)piperazin-2-one	[2]
Synonyms	3-(4-Chlorophenyl)-2-piperazinone	[1]
Appearance	Solid (form may vary)	Assumed based on analogs

Synthesis and Mechanistic Rationale

The synthesis of 3-aryl-piperazin-2-ones can be achieved through various modern organic chemistry strategies. One-pot reactions, such as cascade double nucleophilic substitutions, offer an efficient route to this scaffold. Below is a detailed protocol adapted from established methodologies for related piperazinone structures, providing a reliable pathway to **3-(4-Chlorophenyl)piperazin-2-one**.

Conceptual Workflow for Synthesis

The synthesis is conceptualized as a multi-step process beginning with readily available starting materials, proceeding through a key cyclization step to form the piperazinone ring.



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Caption: Conceptual workflow for the synthesis of **3-(4-Chlorophenyl)piperazin-2-one**.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for synthesizing substituted piperazinones.

- Step 1: Synthesis of the N-(4-Chlorobenzyl)ethylenediamine Precursor.

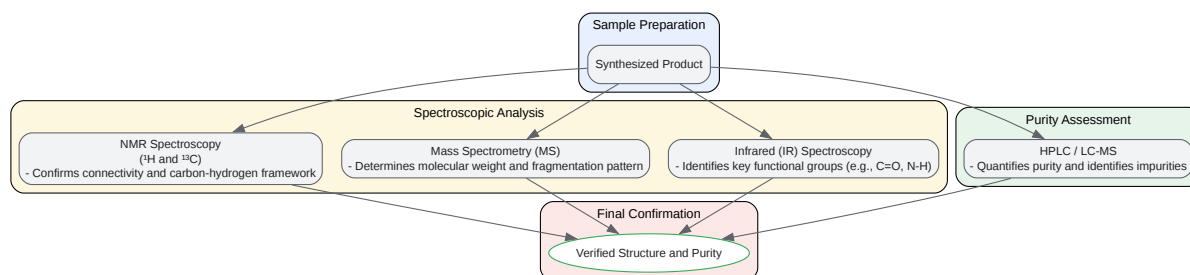
- Rationale: This initial step involves a reductive amination to couple the aromatic aldehyde with one of the nitrogen atoms of the ethylenediamine backbone. Using a protecting group like Boc on one amine ensures regioselectivity.
- To a solution of N-Boc-ethylenediamine (1.0 eq) in methanol, add 4-chlorobenzaldehyde (1.0 eq) and acetic acid (catalytic amount).
- Stir the mixture at room temperature for 1 hour.
- Cool the reaction to 0°C and add sodium borohydride (NaBH_4) (1.5 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Step 2: Acylation with Ethyl Bromoacetate.
 - Rationale: The free secondary amine of the precursor is acylated with a halo-ester. This introduces the carbonyl group and the second carbon atom required for the piperazinone ring.
 - Dissolve the product from Step 1 in dichloromethane and cool to 0°C.
 - Add triethylamine (1.2 eq) followed by the dropwise addition of ethyl bromoacetate (1.1 eq).
 - Stir the reaction at room temperature for 6 hours.
 - Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acylated intermediate.
- Step 3: Deprotection and Intramolecular Cyclization.

- Rationale: The Boc protecting group is removed under acidic conditions. A subsequent addition of a non-nucleophilic base promotes an intramolecular nucleophilic substitution, where the newly freed primary amine attacks the carbon bearing the bromide, closing the ring to form the lactam.
- Dissolve the acylated intermediate in a solution of 4M HCl in dioxane.
- Stir at room temperature for 2 hours until TLC indicates complete deprotection.
- Remove the solvent under reduced pressure.
- Dissolve the resulting amine salt in acetonitrile, and add a non-nucleophilic base such as potassium carbonate (3.0 eq).
- Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
- Cool the reaction, filter off the base, and concentrate the filtrate.
- Step 4: Purification.
 - Rationale: Purification is essential to remove any unreacted starting materials, reagents, and side products to obtain the final compound with high purity.
 - The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
 - Fractions containing the desired product are combined and the solvent is evaporated to yield **3-(4-Chlorophenyl)piperazin-2-one**.

Analytical Characterization

Confirming the identity and purity of the synthesized **3-(4-Chlorophenyl)piperazin-2-one** is a critical, self-validating step in the experimental workflow. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

Analytical Workflow



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Caption: Standard workflow for the analytical characterization of the target compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl ring, as well as distinct signals for the methylene (-CH₂-) and methine (-CH-) protons of the piperazinone ring. ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the lactam.[3][4][5]
- Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (210.66 g/mol). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond of the amine and amide, and a strong absorption for the C=O (carbonyl) group of the lactam.[3]

Biological Activity and Research Applications

The arylpiperazine scaffold is a cornerstone in the development of neurologically active agents and other therapeutics. While specific data on **3-(4-Chlorophenyl)piperazin-2-one** is limited, research on closely related 3-aryl-piperazinone and 1-aryl-piperazin-2-one derivatives provides strong indications of its potential applications, particularly in oncology.

Anticancer and Cytotoxic Potential

Several studies have synthesized libraries of substituted arylpiperazinones and evaluated their cytotoxic activity against various human cancer cell lines.

- **Inhibition of Farnesyltransferase (FTase):** Derivatives of 1-(3-chlorophenyl)piperazin-2-one have been synthesized as bioisosteres of imidazole-containing farnesyltransferase inhibitors. [6] Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated and hyperactive in many human cancers. Inhibition of this enzyme is a validated strategy in anticancer drug development.
- **Cytotoxicity in Cancer Cell Lines:** Studies have demonstrated that derivatives of the chlorophenylpiperazinone core exhibit significant cytotoxic activity against human lung cancer (A549) and colon cancer (HT-29) cell lines. [6][7] For instance, the substitution of the imidazole ring in known inhibitors with moieties like 1-amidinourea on the piperazinone scaffold led to improved cytotoxic activity. [6][7]
- **Protein Geranylgeranyltransferase-I (GGTase-I) Inhibition:** The piperazin-2-one scaffold has been successfully used to design potent and highly selective inhibitors of GGTase-I. [8] This enzyme, like FTase, is crucial for the function of small GTPases (e.g., Rho, Rac) that are involved in cell growth, differentiation, and oncogenesis. [9][10] Therefore, **3-(4-Chlorophenyl)piperazin-2-one** represents a valuable starting point for developing novel GGTase-I inhibitors.

The collective evidence suggests that **3-(4-Chlorophenyl)piperazin-2-one** is a compound of high interest for screening and lead optimization in anticancer drug discovery programs. Its structural features make it a candidate for inhibiting key enzymes in oncogenic signaling pathways.

Safety and Handling

As a research chemical with undetermined long-term toxicological properties, **3-(4-Chlorophenyl)piperazin-2-one** must be handled with appropriate care in a laboratory setting.

Hazard Identification (Based on Supplier SDS):[\[11\]](#)

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
- Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
- Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.
- Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Precautions:[\[11\]](#)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile).
 - Wear chemical safety goggles or a face shield.
 - Wear a lab coat.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage: Keep the container tightly closed in a dry and well-ventilated place.
- First Aid:
 - If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
 - If on Skin: Wash with plenty of soap and water.
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing.

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3-(4-Chlorophenyl)piperazin-2-one (CAS 86147-28-6) is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its synthesis is achievable through established organic chemistry protocols, and its structure can be rigorously verified using standard analytical techniques. The primary area of research interest for this compound and its close analogs lies in oncology, where the piperazinone core has been shown to be a viable platform for developing inhibitors of critical enzymes in cancer signaling pathways, such as farnesyltransferase and geranylgeranyltransferase-I. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as a valuable building block for the discovery of next-generation therapeutics.

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References

- 1. CAS 86147-28-6 | 3-(4-Chlorophenyl)piperazin-2-one - Synblock [synblock.com]
- 2. 3-(4-chlorophenyl)piperazin-2-one 95% | CAS: 86147-28-6 | AChemBlock [achemblock.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Geranylgeranyltransferase Type 1 as a Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of protein: geranylgeranyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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